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Compound of Interest

Compound Name: FDW028

Cat. No.: B15618718

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of FDW028, a novel small-molecule inhibitor
of fucosyltransferase 8 (FUT8), and its role in promoting the lysosomal degradation of the
immune checkpoint molecule B7-H3. The information presented is collated from peer-reviewed
research, offering a detailed overview of the signaling pathways, experimental validation, and
quantitative data supporting this mechanism. This document is intended to serve as a
comprehensive resource for professionals in the fields of oncology, immunology, and drug
development.

Core Mechanism of Action

FDWO028 functions as a potent and highly selective inhibitor of FUT8, an enzyme responsible
for core fucosylation of glycoproteins.[1][2] The primary mechanism through which FDW028
exerts its anti-tumor effects is by inducing the defucosylation of B7-H3, a key immune
checkpoint molecule overexpressed in various cancers.[1] This alteration in the glycosylation
status of B7-H3 marks it for degradation through the chaperone-mediated autophagy (CMA)
pathway, a specific type of lysosomal proteolysis.[1][3]

The defucosylation of B7-H3 at the N104 position creates a recognition site for the heat shock
protein family A member 8 (HSPAS, also known as HSC70).[1] HSC70 then binds to the 106-
110 SLRLQ motif on B7-H3, targeting the protein to the lysosome-associated membrane
protein 2A (LAMP2A) receptor.[1][3] This interaction facilitates the translocation of B7-H3 into
the lysosome for subsequent degradation.[1][3]
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Caption: FDWO028 inhibits FUT8, leading to B7-H3 defucosylation and subsequent degradation
via the CMA pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the
effect of FDWO028 on B7-H3 degradation and its anti-tumor activity.

Table 1: In Vitro Efficacy of FDWO028 in Colorectal Cancer
(CRC) Cell Lines
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Concentration

Cell Line Treatment (M) Duration (h) Outcome
M
Concentration-
Indicated dependent
SW480 FDW028 ] 72 o
Concentrations reduction in B7-
H3 levels.[3]
Concentration-
Indicated dependent
HCT-8 FDWO028 _ 72 o
Concentrations reduction in B7-
H3 levels.[3]
Reversal of
50 (FDW028), 50 FDWO028-
SwW480 FDWO028 + CHQ - )
(CHQ) induced B7-H3
reduction.[3]
Reversal of
50 (FDWO028), 50 FDWO028-
HCT-8 FDWO028 + CHQ - ]
(CHQ) induced B7-H3
reduction.[3]
Reversal of
50 (FDW028), FDW028-
SW480 FDWO028 + AC - )
100 (AC) induced B7-H3
reduction.[3]
Reversal of
50 (FDW028), FDWO028-
HCT-8 FDWO028 + AC -

100 (AC)

induced B7-H3

reduction.[3]

CHQ: Chloroquine, AC: Ammonium Chloride (lysosomal inhibitors)

Table 2: In Vivo Efficacy of FDW028 in a Mouse

Xenograft Model
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Model Treatment Dosage (mg/kg) Outcome

Reduced tumor
SW480 Mouse

Xenograft

FDWO028 10 volume and increased

survival.[2]

Reduced tumor
FDWO028 20 volume and increased

SW480 Mouse

Xenograft )
survival.[2]

Experimental Protocols

Detailed methodologies for the key experiments that established the mechanism of FDW028
are provided below.

Immunoblotting for B7-H3 Levels

Objective: To determine the effect of FDW028 and lysosomal inhibitors on B7-H3 protein levels
in cancer cells.

Protocol:

e Cell Culture and Treatment: SW480 and HCT-8 cells were cultured under standard
conditions. Cells were treated with FDWO028 at the indicated concentrations (e.g., 50 uM) for
72 hours. For lysosomal inhibition experiments, cells were co-treated with FDW028 and
either chloroquine (CHQ, 50 uM) or ammonium chloride (AC, 100 uM).[1][3]

» Protein Extraction: Following treatment, cells were washed with PBS and lysed using RIPA
buffer supplemented with protease inhibitors.

o Protein Quantification: The total protein concentration of the lysates was determined using a
BCA protein assay Kkit.

o SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE
and transferred to a PVDF membrane. The membrane was blocked and then incubated with
a primary antibody against B7-H3. After washing, the membrane was incubated with a

secondary antibody.
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» Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)
detection system.

Co-Immunoprecipitation (Co-IP)

Objective: To investigate the interaction between B7-H3 and key proteins of the CMA pathway
(HSC70 and LAMP2A) following FDW028 treatment.

Protocol:

e Cell Lysis: SW480 and HCT-8 cells, treated with or without FDW028, were lysed in non-
denaturing lysis buffer.

e Immunoprecipitation: Cell lysates were pre-cleared with protein A/G agarose beads. The pre-
cleared lysates were then incubated with an antibody against B7-H3 overnight at 4°C.
Protein A/G agarose beads were added to pull down the antibody-protein complexes.

e Washing: The beads were washed multiple times with lysis buffer to remove non-specific
binding.

o Elution and Analysis: The immunoprecipitated proteins were eluted from the beads and
analyzed by immunoblotting using antibodies against HSC70 and LAMP2A.[3]

Immunofluorescence and Colocalization

Objective: To visualize the localization of B7-H3 within lysosomes upon FDW028 treatment.
Protocol:

e Cell Culture and Treatment: Cells were grown on coverslips and treated with FDW028 (50
UM).

o Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and
permeabilized with 0.1% Triton X-100.

e Immunostaining: Cells were incubated with primary antibodies against B7-H3 and the
lysosomal marker LAMP1.[1] Following washes, cells were incubated with corresponding
fluorescently-labeled secondary antibodies.
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e Imaging: Coverslips were mounted, and images were captured using a confocal microscope.
Colocalization analysis (e.g., Pearson's R value) was performed to quantify the degree of
overlap between B7-H3 and LAMP1 signals.[3]

Experimental Workflow Diagram
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Caption: Workflow for validating FDWO028's effect on B7-H3 degradation and its anti-tumor
activity.

Conclusion

FDWO028 represents a promising therapeutic agent that leverages a novel mechanism to
induce the degradation of the B7-H3 oncoprotein. By inhibiting FUT8, FDWO028 triggers the
defucosylation of B7-H3, leading to its recognition and subsequent degradation by the
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chaperone-mediated autophagy pathway. This targeted degradation of a key immune
checkpoint molecule provides a strong rationale for the continued development of FDWO028 as
a potential treatment for metastatic colorectal cancer and other B7-H3-expressing
malignancies. The experimental data robustly supports this mechanism, demonstrating
concentration-dependent B7-H3 reduction, interaction with CMA machinery, and significant
anti-tumor efficacy both in vitro and in vivo.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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